![molecular formula C11H12ClNO4S B1333112 1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 73096-27-2](/img/structure/B1333112.png)

1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

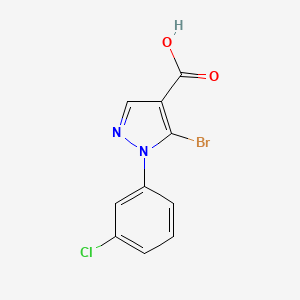

“1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C11H12ClNO4S . It is also known as 1-[(4-chlorophenyl)sulfonyl]proline .

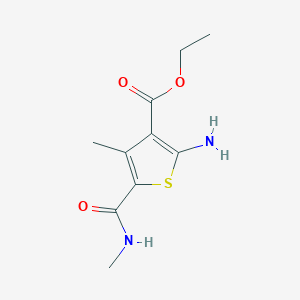

Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, a sulfonyl group attached to a chlorophenyl group is connected to the nitrogen of the pyrrolidine ring .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 289.74 . The InChI key for this compound is JXMXHRZHMZMBDK-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Arylsulfonylpyrrolidines : A study by Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine and phenols, highlighting a method for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Pharmaceutical Research

- Enantiomers in Thromboxane Receptor Antagonism : Bhagwat et al. (1993) synthesized enantiomers of a compound structurally related to 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, demonstrating their efficacy as thromboxane receptor antagonists and thromboxane synthase inhibitors (Bhagwat et al., 1993).

Medicinal Chemistry

- Antiviral Activity : Research by Chen et al. (2010) focused on synthesizing 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives for antiviral applications, starting from 4-chlorobenzoic acid, a related compound (Chen et al., 2010).

- Antimicrobial Activity : A study by Nural et al. (2018) synthesized a novel compound related to 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid and evaluated its antimicrobial activity (Nural et al., 2018).

Chemical Reactions and Interactions

- Crystal Structures and Interactions : Balasubramani et al. (2007) investigated the crystal structures of organic salts related to the compound, revealing insights into hydrogen-bonded motifs and sulfonate/carboxylate interactions (Balasubramani et al., 2007).

Material Science

- Polymer Synthesis : Hajipour et al. (2009) explored the synthesis of optically active poly(azo-ester-imide)s, utilizing compounds related to 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, demonstrating its application in material science (Hajipour et al., 2009).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMXHRZHMZMBDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377539 |

Source

|

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid | |

CAS RN |

73096-27-2 |

Source

|

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)

![2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B1333058.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)